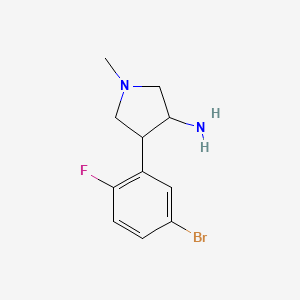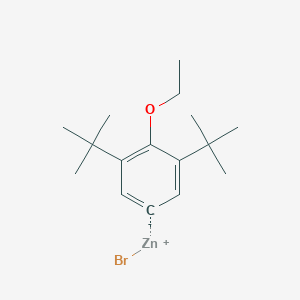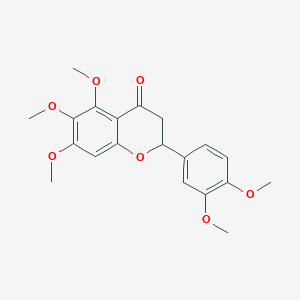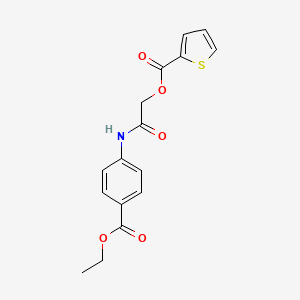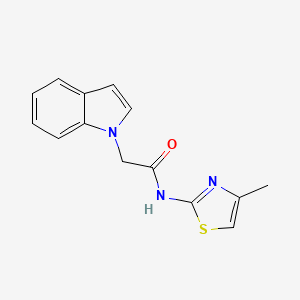
2-(1H-indol-1-yl)-N-(4-methylthiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-indol-1-yl)-N-(4-methylthiazol-2-yl)acetamide is a synthetic organic compound that features an indole ring and a thiazole ring connected via an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-1-yl)-N-(4-methylthiazol-2-yl)acetamide typically involves the following steps:
Formation of the Indole Derivative: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Thiazole Derivative: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Coupling Reaction: The indole and thiazole derivatives are then coupled through an acetamide linkage. This can be achieved by reacting the indole derivative with chloroacetyl chloride to form an intermediate, which is then reacted with the thiazole derivative in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-1-yl)-N-(4-methylthiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced amide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide linkage, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Reduced amide derivatives.
Substitution: Substituted acetamide derivatives.
Scientific Research Applications
2-(1H-indol-1-yl)-N-(4-methylthiazol-2-yl)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Biology: It is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(1H-indol-1-yl)-N-(4-methylthiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-1-yl)-N-(4-methylthiazol-2-yl)ethanamide: Similar structure but with an ethanamide linkage instead of an acetamide linkage.
2-(1H-indol-1-yl)-N-(4-methylthiazol-2-yl)propionamide: Similar structure but with a propionamide linkage instead of an acetamide linkage.
Uniqueness
2-(1H-indol-1-yl)-N-(4-methylthiazol-2-yl)acetamide is unique due to its specific combination of an indole ring and a thiazole ring connected via an acetamide linkage
Properties
Molecular Formula |
C14H13N3OS |
|---|---|
Molecular Weight |
271.34 g/mol |
IUPAC Name |
2-indol-1-yl-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C14H13N3OS/c1-10-9-19-14(15-10)16-13(18)8-17-7-6-11-4-2-3-5-12(11)17/h2-7,9H,8H2,1H3,(H,15,16,18) |
InChI Key |
SZNDAVRSYOKFQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CN2C=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(benzo[d]isoxazol-3-yl)-N-methoxy-N-methylacetamide](/img/structure/B14873901.png)

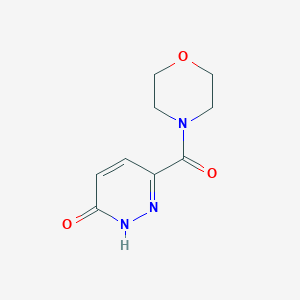
![3-[4-(Diphenylmethyl)piperazin-1-yl]-6-methyl-1,2,4-triazin-5-ol](/img/structure/B14873925.png)
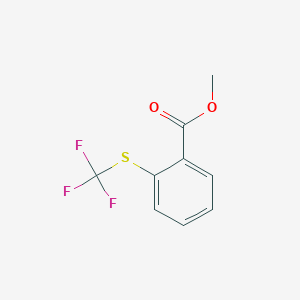
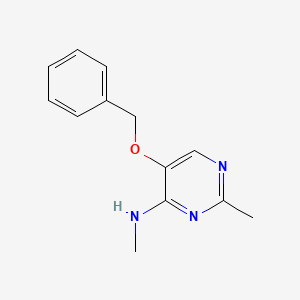
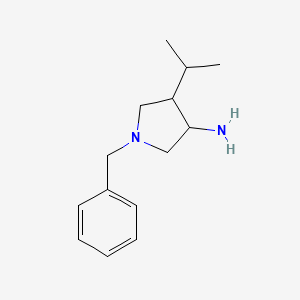
![2-(4-Bromophenyl)-8-chloroimidazo[1,2-a]pyridine](/img/structure/B14873938.png)
